COX-2 Inhibition: BPD vs. Analog 5a
In a direct head-to-head comparison of furan-2,5-dione derivatives in the same LPS-stimulated RAW 264.7 macrophage model, BPD demonstrated superior inhibition of PGE2 production with an IC50 of 7.13 µM [1], compared to analog 5a which exhibited an IC50 of 16.1 µM [2]. This represents a 2.3-fold greater potency for BPD. The compounds were evaluated under identical experimental conditions, confirming that the structural modifications in BPD (specifically the benzo[d][1,3]dioxol-5-yl substitution) confer a quantifiable advantage over other furan-2,5-dione analogs.
| Evidence Dimension | Inhibition of LPS-induced PGE2 production |
|---|---|
| Target Compound Data | IC50 = 7.13 µM |
| Comparator Or Baseline | Analog 5a (a 1H-furan-2,5-dione derivative), IC50 = 16.1 µM |
| Quantified Difference | BPD is 2.3-fold more potent (lower IC50) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells, 24 h incubation, PGE2 quantified by EIA |
Why This Matters
This direct potency comparison in a disease-relevant cell model provides a quantifiable basis for selecting BPD over other furan-2,5-dione analogs when maximal PGE2 suppression is required.
- [1] Shin JS, Park YM, Choi JH, et al. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Br J Pharmacol. 2012;165(6):1926-1940. View Source
- [2] Lee K, Lee J, Kim Y, et al. Synthesis and PGE2 production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorg Med Chem Lett. 2010;20(2):627-630. View Source
